
Metolachlor OA
Overview
Description
Metolachlor oxanilic acid is a degradation product of the herbicide metolachlor, which is widely used in agriculture to control broadleaf weeds and grasses. Metolachlor oxanilic acid is formed through the oxidative degradation of metolachlor and is often found in soil and water as a result of agricultural runoff. It is important to study metolachlor oxanilic acid due to its persistence in the environment and potential impacts on human health and ecosystems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metolachlor oxanilic acid is typically produced through the oxidative degradation of metolachlor. The process involves the hydroxylation of the metolachlor molecule, followed by further oxidation to form the oxanilic acid derivative. This can be achieved using various oxidizing agents under controlled conditions. For example, the use of hydrogen peroxide or ozone in the presence of a catalyst can facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of metolachlor oxanilic acid involves large-scale oxidation processes. These processes are designed to maximize yield and efficiency while minimizing environmental impact. The use of advanced oxidation techniques, such as photocatalysis or electrochemical oxidation, is common in industrial applications. These methods ensure the complete conversion of metolachlor to its oxanilic acid derivative, reducing the presence of intermediate degradation products .
Chemical Reactions Analysis
Formation Pathways of Metolachlor OA
Microbial metabolism :
-
Soil microorganisms catalyze glutathione conjugation with metolachlor, initiating displacement of the chlorine atom through enzymatic nucleophilic substitution .
-
Subsequent oxidation converts the glutathione conjugate to the oxanilic acid derivative through stepwise enzymatic cleavage .
Photodegradation :
-
Surface water exposure to UV radiation induces:
Comparative persistence :
Parameter | Metolachlor | This compound |
---|---|---|
Soil half-life | 114 days | >200 days |
Water solubility | 530 mg/L | 212,461 ppm |
Reaction Mechanisms and Byproducts
Key transformation steps involve:
-
Glutathione S-transferase mediated nucleophilic attack at C2 position
-
Oxidative cleavage of sulfide bonds in glutathione conjugates
-
Carboxylic acid formation through β-oxidation of alkyl side chains
Critical intermediates identified:
Environmental Reactivity Profile
Degradation kinetics :
Transformation products :
Reaction Type | Major Products | Detection Frequency |
---|---|---|
Hydrolysis | MESA (ethane sulfonic acid) | 62/282 wells |
Microbial oxidation | CO₂ + H₂O (mineralization) | <5% total mass |
Stability Under Environmental Conditions
-
pH dependence : Stable across pH 1-9 with <10% degradation after 30 days
-
Temperature effect : Q₁₀ = 2.3 (degradation rate doubling per 10°C increase)
-
Redox conditions :
The chemical behavior of this compound demonstrates greater environmental persistence compared to its parent compound, with particular stability in aqueous systems. Its transformation pathways involve complex enzymatic and photochemical mechanisms that vary significantly across environmental matrices. Ongoing research priorities include quantifying human exposure risks from secondary reaction products and developing advanced oxidation processes for remediation .
Scientific Research Applications
Herbicide Efficacy and Environmental Impact
Metolachlor OA is primarily studied for its effectiveness as a herbicide and its potential risks to non-target organisms. Research indicates that both metolachlor and its metabolite, this compound, can significantly affect aquatic life, particularly during early developmental stages.
Case Study: Effects on Marbled Crayfish
A study evaluated the impact of this compound on juvenile marbled crayfish, focusing on growth, behavior, and oxidative stress. The study found that exposure to environmentally relevant concentrations of this compound resulted in:
- Reduced Growth : Significant weight loss compared to control groups.
- Increased Mortality : Cumulative mortality rates were observed at 47.5% and 67.5% for two tested concentrations of this compound.
- Behavioral Changes : Alterations in locomotion were noted, indicating potential ecological risks associated with agricultural runoff containing this compound .
Concentration (µmol/l) | Cumulative Mortality (%) | Weight Loss (%) |
---|---|---|
MOA1 (0.0117) | 47.5 | 6.03 |
MOA2 (0.0805) | 67.5 | 26.65 |
Soil Remediation and Phytoremediation
Research has explored the role of phytoremediation in mitigating the residual concentrations of this compound in soil. Phytoremediation utilizes plants to absorb and degrade contaminants.
Case Study: Impact of Phytoremediation
In a controlled study, soil treated with metolachlor at rates of 530.7 g/ha and 1061.4 g/ha was assessed for residual concentrations post-phytoremediation:
- Reduction Rates : The study demonstrated significant reductions in metolachlor residues through the application of phytoremediating plants like Medicago sativa (alfalfa), which enhanced microbial activity and biodiversity.
- Microbial Diversity : Although metolachlor application initially reduced soil microbial diversity, phytoremediation increased richness and functionality in treated soils .
Environmental Monitoring and Risk Assessment
Monitoring the presence of this compound in aquatic environments is essential for assessing its ecological risks.
Findings from Swedish Streams
A study conducted in Swedish streams monitored pesticide mixtures, including this compound:
- Concentration Levels : Detected concentrations ranged from 1.14 to 13.5 µg/L.
- Ecotoxicological Risks : The findings highlighted the need for comprehensive risk assessments concerning pesticide mixtures that include metabolites like this compound .
Regulatory Considerations
The regulatory framework surrounding this compound is informed by its environmental persistence and potential toxicity to non-target species.
EPA Guidelines
The U.S. Environmental Protection Agency (EPA) has established guidelines for the application rates of metolachlor and its metabolites:
Mechanism of Action
Metolachlor oxanilic acid exerts its effects primarily through its interaction with cellular components. It inhibits the synthesis of proteins and chlorophyll in plants, leading to the disruption of essential metabolic processes. The molecular targets of metolachlor oxanilic acid include enzymes involved in the biosynthesis of amino acids and chlorophyll. By inhibiting these enzymes, metolachlor oxanilic acid prevents the growth and development of weeds .
Comparison with Similar Compounds
Metolachlor oxanilic acid is similar to other degradation products of chloroacetanilide herbicides, such as alachlor oxanilic acid and acetochlor oxanilic acid. it is unique in its specific degradation pathway and environmental persistence. Compared to its parent compound, metolachlor, metolachlor oxanilic acid is more polar and water-soluble, making it more likely to be found in aquatic environments. This increased mobility can lead to greater environmental dispersion and potential impacts on water quality .
Similar Compounds
- Alachlor oxanilic acid
- Acetochlor oxanilic acid
- Dimethenamid oxanilic acid
- Flufenacet oxanilic acid
- Propachlor oxanilic acid .
Biological Activity
Metolachlor, a widely used herbicide, has a significant metabolite known as Metolachlor OA (oxanillic acid). This article focuses on the biological activity of this compound, examining its effects on various organisms, particularly aquatic species, and detailing its environmental fate and degradation pathways.
Overview of this compound
This compound is formed through the degradation of S-metolachlor, primarily via microbial processes. It is important to understand its biological activity due to its potential impact on non-target organisms and ecosystems.
Case Study: Crayfish (Procambarus virginalis)
A study investigated the effects of this compound on the growth and development of marbled crayfish. The findings indicated significant impacts on survival rates, growth inhibition, and developmental delays:
- Survival Rates : Crayfish exposed to this compound showed cumulative mortality rates of 47.5% and 67.5% at two different concentrations, compared to a control mortality rate of 9.5% .
- Growth Inhibition : At various developmental stages, exposed crayfish exhibited weight reductions ranging from 6.03% to 26.65% compared to controls .
- Developmental Delays : Significant delays in ontogeny were observed; only 14% of individuals exposed to higher concentrations reached stage 8 compared to 73% in controls .
Enzyme Activity Alterations
The exposure to this compound resulted in decreased activity of several key enzymes involved in oxidative stress response:
- Total Superoxide Dismutase (SOD)
- Catalase (CAT)
- Glutathione S-transferase (GST)
- Glutathione Reductase (GR)
These reductions indicate a compromised ability to manage oxidative stress in affected organisms, leading to further physiological impairments .
Environmental Fate and Microbial Degradation
This compound's persistence in the environment is influenced by several factors:
- Soil Composition : The adsorption coefficients (K_d) for metolachlor vary significantly based on soil organic matter content, affecting its bioavailability and degradation rates .
- Microbial Activity : Microbial degradation is the primary pathway for metolachlor transformation. Various microorganisms, including fungi and bacteria, have been identified as capable of degrading metolachlor and its metabolites .
Table: Microbial Degradation Pathways
Microorganism | Degradation Pathway | Reference |
---|---|---|
Chaetomium globosum | 45% disappearance after 144 hours | McGahen & Tiedje (1978) |
Bacillus circulans | Mineralization observed | Saxena et al. (1987) |
Streptomyces | Significant degradation noted | Liu et al. (1991) |
Implications for Aquatic Ecosystems
The biological activity of this compound raises concerns about its potential impact on aquatic ecosystems:
- Locomotor Activity : Exposure has been linked to impaired locomotor activity in species like zebrafish, indicating broader implications for predator-prey interactions within aquatic food webs .
- Behavioral Changes : Sublethal concentrations can disrupt social behaviors in crayfish, potentially affecting their survival and reproduction .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting Metolachlor OA in environmental water samples?
this compound is typically quantified using solid-phase extraction (SPE) followed by liquid chromatography coupled with tandem mass spectrometry (LC/ESI-MS/MS). A validated Good Laboratory Practices (GLP) method involves isolating this compound and its parent compounds using a C-18 SPE column, eluting with methanol/water, and reconstituting the extract for analysis. The method achieves a limit of quantification (LOQ) of 0.10 ppb and recovery rates of 95–105% . For degradate-specific detection, negative ion mode is used to monitor precursor/product ion pairs unique to this compound .
Q. How does this compound differ from its parent compound, Metolachlor, in environmental behavior?
this compound is an oxanilic acid degradate formed via microbial or hydrolytic breakdown of Metolachlor. Unlike the parent compound, it exhibits higher polarity and persistence in aquatic systems, often detected in groundwater due to its mobility. Studies in Maine found this compound in surface and groundwater, though at levels below regulatory concern . Differentiation requires isomer-specific analysis, as stereochemical configurations (e.g., 1'S-isomers) influence degradation pathways .
Q. What experimental precautions are critical when handling this compound in laboratory settings?
Researchers must use personal protective equipment (PPE) to avoid inhalation or dermal exposure. Waste should be stored separately and disposed via certified biohazard waste management. Safety protocols include P264 (wash hands after handling) and P305+P351+P338 (eye exposure response). Methanol or acetonitrile are preferred solvents for stock solutions due to this compound’s stability in organic phases .
Advanced Research Questions
Q. How can isomer-specific analysis resolve contradictions in this compound degradation studies?
this compound’s stereoisomers (e.g., aSS-, aRS-configurations) exhibit divergent degradation kinetics. Enantioselective gas chromatography (HRGC) or chiral HPLC is required to isolate and quantify isomers. For example, thermal equilibration of diastereomers (aSS/aRS) reveals isomerization rates, which impact data interpretation in environmental matrices. Split/splitless injection in GC may artifactually skew isomer ratios due to in-column isomerization, necessitating on-column techniques for accuracy .
Q. What methodologies optimize the biodegradation of this compound in contaminated soils?
Candida xestobii and Bacillus simplex strains mineralize this compound via enzymatic cleavage of the chloroacetanilide backbone. In lab studies, 60% degradation was achieved in 4 days using C. xestobii in minimal medium, with 25% mineralized to CO₂ after 10 days. LC-MS/MS identified intermediate metabolites, such as ethanesulfonic acid (ESA) derivatives. Biostimulation with carbon sources (e.g., glucose) enhances microbial activity in field applications .
Q. How do advanced oxidation processes (AOPs) improve this compound removal in water treatment?
UV/H₂O₂ AOPs degrade this compound via hydroxyl radical (•OH) attack, with a second-order rate constant of 9.07 × 10⁹ M⁻¹s⁻¹. Quantum yield (0.302 mol E⁻¹ at 254 nm) and pH-dependent photolysis pathways determine efficiency. Byproducts like dechlorinated fragments and carboxylic acids are identified via GC-MS. Natural organic matter (NOM) in surface water quenches •OH, reducing treatment efficacy by 15–30% compared to lab-grade water .
Q. What statistical approaches address discrepancies in this compound occurrence data across regions?
Contradictions in detection frequencies (e.g., 17.6% in Indiana vs. variable EPA NAWQA data) arise from differences in SPE recovery rates, reporting limits (RLs < 0.013 µg/L), and hydrogeologic sensitivity. Multivariate analysis of cross-section states (excluding outliers like Massachusetts) clarifies spatial trends. Machine learning models incorporating soil organic carbon (SOC) and precipitation data improve predictive accuracy for high-risk zones .
Q. Methodological Notes
- Data Validation : Cross-reference EPA toxicological reports (e.g., MRID 44929509) for QA/QC protocols in degradation studies .
- Instrument Calibration : Use certified reference standards (e.g., MET-12478DM1-1ML) to mitigate matrix effects in LC-MS/MS .
- Ethical Compliance : Adhere to MLA formatting for literature reviews, ensuring proper citation of primary sources (e.g., USDA, USGS) .
Properties
IUPAC Name |
2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-12-8-6-7-10(2)13(12)16(11(3)9-20-4)14(17)15(18)19/h6-8,11H,5,9H2,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOOSYCKMKZOJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037568 | |
Record name | Metolachlor OA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152019-73-3 | |
Record name | Metolachlor oxanilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152019-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metolachlor OA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152019733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metolachlor OA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-ethyl-6-methyl-phenyl)-N-(2-methoxy-1-methyl-ethyl)-oxalamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOLACHLOR OA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V09UDI0MFU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.